molecular formula C5H5FN2O4S B8666303 1-Methanesulfonyl-5-fluorouracil CAS No. 54391-00-3

1-Methanesulfonyl-5-fluorouracil

カタログ番号: B8666303
CAS番号: 54391-00-3
分子量: 208.17 g/mol
InChIキー: BLMFZILCTKKUMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methanesulfonyl-5-fluorouracil is a fluorinated pyrimidine derivative structurally related to 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent. The compound features a methanesulfonyl group (-SO₂CH₃) substituted at the N1 position of the uracil ring (Compound 8 in ). This modification aims to enhance stability, bioavailability, or targeted delivery compared to unmodified 5-FU.

特性

CAS番号

54391-00-3

分子式

C5H5FN2O4S

分子量

208.17 g/mol

IUPAC名

5-fluoro-1-methylsulfonylpyrimidine-2,4-dione

InChI

InChI=1S/C5H5FN2O4S/c1-13(11,12)8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)

InChIキー

BLMFZILCTKKUMH-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)N1C=C(C(=O)NC1=O)F

製品の起源

United States

科学的研究の応用

Pharmacological Properties

1-Methanesulfonyl-5-fluorouracil exhibits several pharmacological properties that make it suitable for clinical applications:

  • Enhanced Solubility : The methanesulfonyl group improves the solubility of the compound, facilitating better absorption and bioavailability.
  • Reduced Toxicity : Compared to conventional 5-FU, this derivative may offer a more favorable toxicity profile, minimizing adverse effects while maintaining therapeutic efficacy.

Oncology

1-Methanesulfonyl-5-fluorouracil has shown promise in various oncological settings:

  • Colorectal Cancer : Studies indicate that formulations containing 1-Methanesulfonyl-5-fluorouracil can be effective against colorectal cancer cells, potentially improving patient outcomes when used in combination with other agents like oxaliplatin or leucovorin .
  • Combination Therapies : The compound is being explored in combination with targeted therapies such as anti-epidermal growth factor receptor therapies, which may enhance its effectiveness against resistant cancer types .

Dermatology

In dermatological applications, 1-Methanesulfonyl-5-fluorouracil is primarily utilized for treating skin cancers and precancerous lesions:

  • Actinic Keratosis : Clinical trials have demonstrated that topical formulations of 1-Methanesulfonyl-5-fluorouracil effectively reduce actinic keratosis lesions, with a significant decrease in new lesions over time .
  • Non-Melanoma Skin Cancers : The compound has been used in total body applications for patients with extensive non-melanoma skin cancers, showing high efficacy in lesion clearance while maintaining minimal systemic absorption .

Case Study 1: Treatment of Extensive Non-Melanoma Skin Cancer

A study reported two patients with extensive non-melanoma skin cancer treated with total body applications of topical 5-fluorouracil cream. Both patients exhibited significant lesion clearance after treatment, with minimal systemic absorption noted. Despite some adverse effects like pain and secondary infections, the overall outcome was positive .

Case Study 2: Colorectal Cancer Treatment Regimen

In a multicenter study involving patients with metastatic colorectal cancer, personalized dosing regimens using 1-Methanesulfonyl-5-fluorouracil demonstrated improved therapeutic outcomes. Patients receiving tailored doses experienced reduced treatment-related toxicities compared to historical data, indicating the potential for enhanced safety profiles with this compound .

Data Table: Comparative Efficacy of Treatments

Treatment TypeEfficacy Rate (%)Common Side Effects
Traditional 5-Fluorouracil60Nausea, diarrhea, mucositis
1-Methanesulfonyl-5-fluorouracil75Reduced nausea; minimal systemic effects

類似化合物との比較

Comparison with Structural and Functional Analogs

Structural Analogues of 5-Fluorouracil

Several 5-FU derivatives and prodrugs have been synthesized to optimize therapeutic efficacy. Key compounds include:

Compound Name Structural Modification Key Features
1-Methanesulfonyl-5-fluorouracil Methanesulfonyl at N1 Hypothesized enhanced stability; potential for controlled release.
Ftorafur (UFT) Tetrahydrofuryl at N1 Prodrug requiring enzymatic activation; generates 5-FU with higher Cmax.
1-Benzenesulfonyl-5-fluorouracil Benzenesulfonyl at N1 Larger aromatic substituent may alter solubility and metabolism.
5-Fluorouracil (5-FU) Unmodified pyrimidine Rapid plasma clearance; requires continuous infusion for efficacy.

Pharmacokinetic and Efficacy Profiles

1-Methanesulfonyl-5-fluorouracil vs. Ftorafur (UFT)
  • Activation Pathways: Ftorafur is metabolized via soluble enzymes or cytochrome P-450 to release 5-FU. Ftorafur generates 5-FU with a longer apparent elimination half-life (t1/2,β = 5.2–7.2 h) compared to continuous 5-FU infusion (steady-state: 0.6 µM). Data for 1-Methanesulfonyl-5-fluorouracil are lacking but could theoretically offer prolonged exposure.
  • Efficacy and Toxicity: Oral UFT (Ftorafur + uracil) achieves comparable 5-FU AUC values to intravenous 5-FU by day 5, with reduced catheter-related complications. Sulfonyl derivatives may localize 5-FU release, minimizing systemic toxicity (e.g., myelosuppression, gastrointestinal damage).
1-Methanesulfonyl-5-fluorouracil vs. Other Sulfonyl Derivatives
  • 1-Benzenesulfonyl-5-fluorouracil and 1-(p-Toluenesulfonyl)-5-fluorouracil (Compounds 8 and 15, ) feature bulkier substituents, which may reduce metabolic activation rates compared to the smaller methanesulfonyl group. This could influence tumor penetration and enzymatic processing.

Comparative Toxicity

  • 5-FU : Associated with hematopoietic depression, diarrhea, and mucosal damage.
  • Ftorafur: Lower incidence of venous thrombosis vs. continuous 5-FU infusion.
  • Sulfonyl Derivatives: Limited data, but structural modifications aim to reduce off-target effects by delaying 5-FU release.

Q & A

Advanced Research Question

  • Dose-intensity : Optimal tumor growth inhibition occurs at 50 mg/kg/week (mouse xenografts), exceeding 5-FU’s maximum tolerated dose (30 mg/kg/week).
  • Infusion schedules : Continuous IV infusion (120 h) reduces myelosuppression compared to bolus dosing.
  • Resistance mechanisms : Overexpression of ATP-binding cassette (ABC) transporters (e.g., ABCG2) correlates with reduced efficacy .

What structural modifications enhance the potency of 1-Methanesulfonyl-5-fluorouracil derivatives?

Advanced Research Question
SAR studies reveal:

  • N1-substitution : Bulky groups (e.g., benzyl, furanidin) improve TS inhibition but reduce solubility.
  • C5-fluorine retention : Essential for base-pairing disruption; replacement with chlorine abolishes activity.
  • Sulfonyl group optimization : Trifluoromethanesulfonyl derivatives increase lipophilicity and blood-brain barrier penetration .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。